![molecular formula C43H49F6N2P B1518477 (2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B1518477.png)
(2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,54’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate: is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It belongs to the class of cyanine dyes, which are widely used in fluorescence imaging and other optical applications due to their strong absorption and emission characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate typically involves the condensation of appropriate indole derivatives with aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the cyanine dye.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its optical properties.
Reduction: Reduction reactions can lead to the formation of reduced forms of the dye, affecting its fluorescence characteristics.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole rings are replaced with other groups, potentially modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the dye, while substitution can result in derivatives with altered functional groups.
科学的研究の応用
4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate has a wide range of scientific research applications, including:
Fluorescence Imaging: The compound is used as a fluorescent dye in biological imaging due to its strong absorption and emission properties.
Chemical Sensing: It is employed in chemical sensors to detect various analytes based on changes in its fluorescence.
Photodynamic Therapy:
Optical Devices: It is used in the development of optical devices, such as lasers and light-emitting diodes, due to its unique optical properties.
作用機序
The mechanism of action of 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate involves its interaction with light. When exposed to light of a specific wavelength, the compound absorbs the light energy and transitions to an excited state. This excited state can then release energy in the form of fluorescence or transfer energy to other molecules, leading to various photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in photodynamic therapy.
類似化合物との比較
Similar Compounds
- 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindadicarbocyanine perchlorate
- 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindadicarbocyanine iodide
Uniqueness
4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate is unique due to its specific counterion (hexafluorophosphate), which can influence its solubility, stability, and optical properties. Compared to similar compounds with different counterions, it may exhibit distinct behavior in various applications, making it a valuable tool in scientific research.
特性
分子式 |
C43H49F6N2P |
|---|---|
分子量 |
738.8 g/mol |
IUPAC名 |
(2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate |
InChI |
InChI=1S/C43H49N2.F6P/c1-7-9-30-44-36-28-26-32-20-16-18-22-34(32)40(36)42(3,4)38(44)24-14-12-11-13-15-25-39-43(5,6)41-35-23-19-17-21-33(35)27-29-37(41)45(39)31-10-8-2;1-7(2,3,4,5)6/h11-29H,7-10,30-31H2,1-6H3;/q+1;-1 |
InChIキー |
SBUAPLVARVESGI-UHFFFAOYSA-N |
異性体SMILES |
CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)(C)C.F[P-](F)(F)(F)(F)F |
正規SMILES |
CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)(C)C.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4,6-dichloro-5-fluoropyrimidin-2-yl)-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1518395.png)
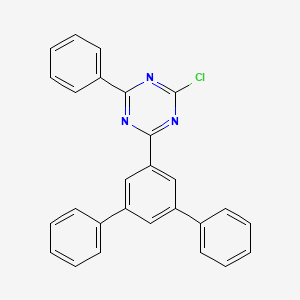
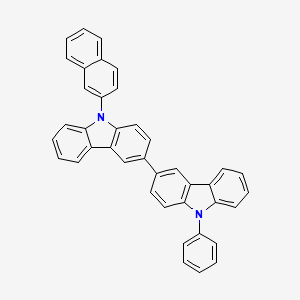
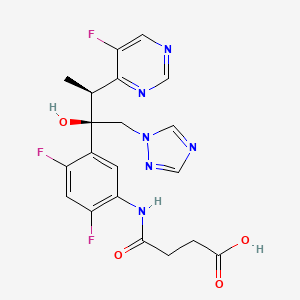
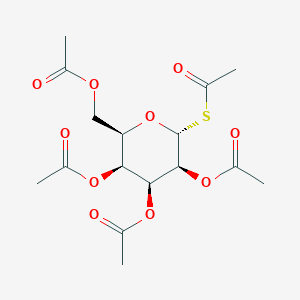
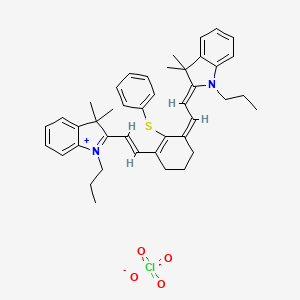
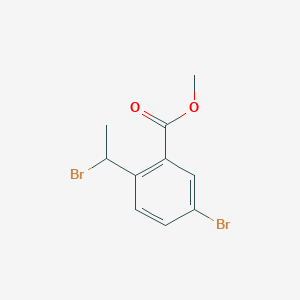
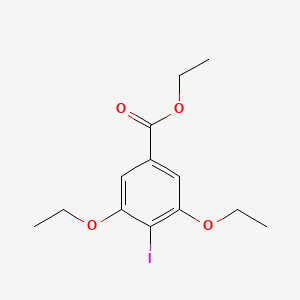
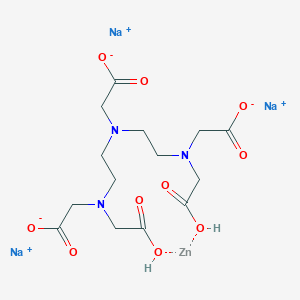
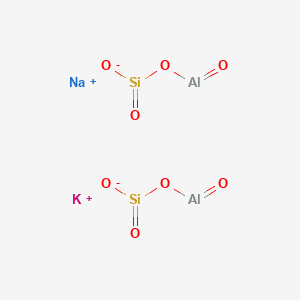
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)
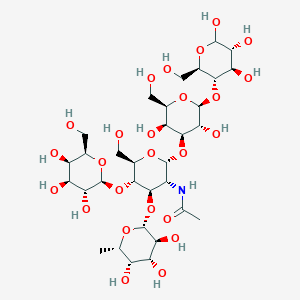
![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)
![disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B1518450.png)
